molecular formula C17H20O B14132670 1-(2-Isopropylbenzyl)-4-methoxybenzene

1-(2-Isopropylbenzyl)-4-methoxybenzene

Cat. No.: B14132670
M. Wt: 240.34 g/mol
InChI Key: YPDPQSCWOOVUMP-UHFFFAOYSA-N
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Description

1-(2-Isopropylbenzyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an isopropyl group at the second position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropylbenzyl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzyl chloride with 2-isopropylbenzyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropylbenzyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and isopropyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-(2-Isopropylbenzyl)-4-methoxybenzene has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 1-(2-Isopropylbenzyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Isopropylbenzyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Isopropylbenzyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methoxy group.

    1-(2-Isopropylbenzyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: 1-(2-Isopropylbenzyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. This influences its reactivity and interaction with other molecules, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

1-methoxy-4-[(2-propan-2-ylphenyl)methyl]benzene

InChI

InChI=1S/C17H20O/c1-13(2)17-7-5-4-6-15(17)12-14-8-10-16(18-3)11-9-14/h4-11,13H,12H2,1-3H3

InChI Key

YPDPQSCWOOVUMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1CC2=CC=C(C=C2)OC

Origin of Product

United States

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